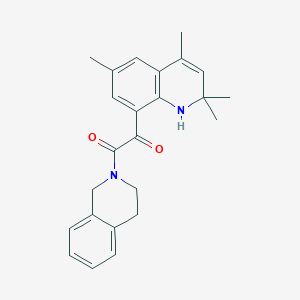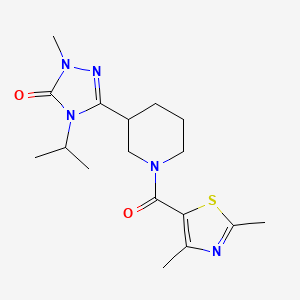
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be achieved through various synthetic routes. One common method involves the use of Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions of 2-alkynylanilines with ketones . This method allows for the formation of the desired compound with high efficiency and selectivity.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve consistent and reproducible results.
Analyse Chemischer Reaktionen
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline and dihydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinoline and isoquinoline rings, leading to the formation of a wide range of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions are typically quinoline and isoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: This compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be compared with other similar compounds, such as:
2,3-Dihydroquinolin-4(1H)-ones: These compounds share a similar core structure and exhibit similar chemical reactivity and biological activities.
4-Hydroxy-2-quinolones: These compounds are also structurally related and are known for their diverse biological activities.
3,4-Dihydro-2H-pyran: This compound is used as a protecting group in organic synthesis and shares some chemical properties with the target compound.
The uniqueness of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C24H26N2O2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione |
InChI |
InChI=1S/C24H26N2O2/c1-15-11-19-16(2)13-24(3,4)25-21(19)20(12-15)22(27)23(28)26-10-9-17-7-5-6-8-18(17)14-26/h5-8,11-13,25H,9-10,14H2,1-4H3 |
InChI-Schlüssel |
MLYCULZEGKUQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCC4=CC=CC=C4C3)NC(C=C2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethylphenyl)-10-(4-methylphenyl)-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione](/img/structure/B11037825.png)
![8-(4-Chlorophenyl)-4,7-dimethyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11037832.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11037842.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037843.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11037852.png)
![4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11037868.png)

![N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11037877.png)


![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)

![(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11037891.png)
![4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11037911.png)
